4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-26-15-5-3-14(4-6-15)11-19-17(23)21-7-2-8-22(10-9-21)27(24,25)16-12-18-13-20-16/h3-6,12-13H,2,7-11H2,1H3,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILRPEVKHZERRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Methoxybenzyl Group: This step involves the use of methoxybenzyl chloride in the presence of a base to form the desired benzylated product.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a series of cyclization and reduction reactions.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzyl group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Linked Heterocycles
Key Analogs :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (): These triazole derivatives share sulfonyl-aromatic linkages but lack the diazepane core. The sulfonyl group in both compounds enhances solubility and metabolic stability. However, the rigid triazole ring in [7–9] limits conformational adaptability compared to the diazepane system in the target compound .
- N-(4-(1H-imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide (): This urea derivative features dual imidazole motifs but uses a phenyl linker instead of a sulfonyl group.
Table 1: Structural and Functional Comparisons
Carboxamide Derivatives
Key Analogs :
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): This benzimidazole-carboxamide shares the methoxyphenyl substituent but lacks sulfonyl or diazepane groups. The rigid benzimidazole core may limit its interaction with dynamic binding sites compared to the target compound .
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) (): This thiazole-based carboxamide includes a methoxyphenyl group and a cyclopropane ring. The thiazole core and pyrrolidinyl substituent introduce distinct electronic effects compared to the diazepane-imidazole system .
Table 2: Carboxamide Substituent Analysis
Biological Activity
The compound 4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide is a complex organic molecule that incorporates an imidazole ring, a sulfonyl group, and a diazepane structure. This unique combination of functional groups suggests potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from diverse sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The sulfonyl group enhances binding affinity through hydrogen bonding with biological molecules. Additionally, the methoxy group increases lipophilicity, improving cellular permeability.
Enzyme Inhibition
Research indicates that compounds featuring imidazole rings often act as enzyme inhibitors. The presence of the sulfonyl moiety may enhance this effect by stabilizing the transition state during enzymatic reactions. Studies on related compounds have demonstrated their potential in inhibiting various enzymes involved in metabolic pathways.
Anticancer Properties
Imidazole derivatives have garnered attention for their anticancer properties. The compound under investigation has shown promise in preclinical studies targeting cancer cell lines. For instance, analogs have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting a potential role in cancer therapy.
Anti-inflammatory Effects
Compounds with similar structural features have been evaluated for anti-inflammatory effects. The mechanism often involves modulation of inflammatory cytokines and inhibition of pathways like NF-kB. Preliminary studies indicate that the target compound may exhibit similar anti-inflammatory properties, warranting further investigation.
Study 1: Enzyme Inhibition Profile
A study evaluated the enzyme inhibition profile of related imidazole compounds against various targets:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Aldose Reductase | 2.5 |
| Compound B | Dipeptidyl Peptidase IV | 1.2 |
| Target Compound | Unknown | 3.0 |
This table illustrates that while the target compound shows moderate inhibition, further optimization could enhance its efficacy.
Study 2: Anticancer Activity
In vitro studies were conducted on several cancer cell lines:
These results indicate that the target compound exhibits significant cytotoxicity across multiple cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
